1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol
Description
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is a complex organic compound that features a unique structure combining a thieno[3,4-b][1,4]dioxin ring with a tetraoxatridecan-13-ol chain
Properties
Molecular Formula |
C15H24O7S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H24O7S/c16-1-2-17-3-4-18-5-6-19-7-8-20-9-13-10-21-14-11-23-12-15(14)22-13/h11-13,16H,1-10H2 |
InChI Key |
OIENTYZXXVEBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CSC=C2O1)COCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-b][1,4]dioxin core, which can be synthesized from thiophene and 1,4-dioxane . This intermediate is then subjected to further reactions to introduce the tetraoxatridecan-13-ol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its electronic properties.
Substitution: Substitution reactions can introduce different functional groups onto the thieno[3,4-b][1,4]dioxin ring or the tetraoxatridecan-13-ol chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol involves its ability to form conjugated systems, which can conduct electricity. This property is due to the presence of the thieno[3,4-b][1,4]dioxin ring, which allows for delocalization of electrons. The compound can interact with various molecular targets and pathways, depending on its functionalization and application.
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A simpler compound with similar electronic properties, used in the synthesis of conductive polymers.
3,4-Ethylenedithiothiophene (EDTT): Another related compound with sulfur atoms in the ring, offering different electronic characteristics.
Uniqueness
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is unique due to its extended tetraoxatridecan-13-ol chain, which provides additional functionalization possibilities and enhances its solubility and processability in various solvents. This makes it particularly valuable for applications requiring flexible and biocompatible materials.
Biological Activity
The compound 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the various biological effects, mechanisms of action, and relevant research findings associated with this compound.
Molecular Characteristics
- Chemical Formula : C₁₃H₁₈O₆S₂
- Molecular Weight : 330.35 g/mol
- CAS Number : 204444-01-9
Structural Features
The compound features a thieno[3,4-b][1,4]dioxin moiety which is known for its reactivity and potential biological implications. The tetraoxatridecan chain contributes to its solubility and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds containing thieno[3,4-b][1,4]dioxin structures exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Results suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines. The compound induces apoptosis in these cells through the activation of caspase pathways. Notably, the IC50 values for various cancer cell lines have been reported in the range of 10-20 µM.
Neuroprotective Effects
Emerging research suggests neuroprotective properties of this compound. In models of neurodegeneration, it has been shown to reduce neuronal cell death and inflammation. Mechanistically, it may modulate signaling pathways involved in neuroinflammation and oxidative stress response.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thieno[3,4-b][1,4]dioxin derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and 20 µg/mL against S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxic effects on human cancer cell lines (MCF-7 breast cancer cells), the following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 18 |
| A549 | 20 |
These results highlight the potential use of this compound in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
